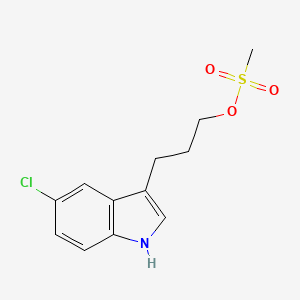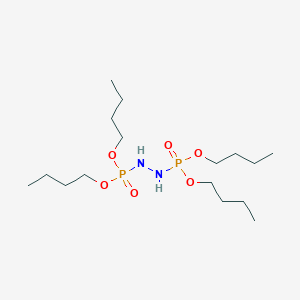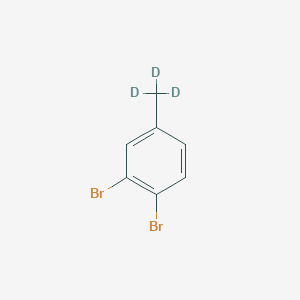
4-(Methyl-d3)-1,2-dibromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methyl-d3)-1,2-dibromobenzene is a deuterated organic compound, where the hydrogen atoms in the methyl group are replaced with deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3)-1,2-dibromobenzene typically involves the bromination of 4-(Methyl-d3)-benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methyl-d3)-1,2-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding deuterated benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2R). The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include deuterated phenols, ethers, and amines.
Oxidation Reactions: Products include brominated phenols and quinones.
Reduction Reactions: Products include deuterated benzene derivatives.
Scientific Research Applications
4-(Methyl-d3)-1,2-dibromobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a deuterated standard in NMR spectroscopy.
Biology: Employed in the study of metabolic pathways involving deuterated compounds.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique isotopic properties.
Mechanism of Action
The mechanism of action of 4-(Methyl-d3)-1,2-dibromobenzene involves its interaction with various molecular targets and pathways. The deuterium atoms in the methyl group can influence the compound’s reactivity and stability, leading to unique chemical behavior. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2-dibromobenzene: The non-deuterated analog of 4-(Methyl-d3)-1,2-dibromobenzene.
4-Methyl-d3-imidazole: Another deuterated compound with similar isotopic properties.
4-Methylimidazole: A structurally similar compound without deuterium substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in NMR spectroscopy and other analytical techniques, as well as in studies involving isotopic effects on chemical reactivity and stability.
Properties
CAS No. |
1185312-02-0 |
|---|---|
Molecular Formula |
C7H6Br2 |
Molecular Weight |
252.95 g/mol |
IUPAC Name |
1,2-dibromo-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3 |
InChI Key |
LDCPXNOCWDGYIU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



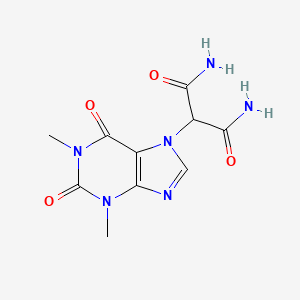
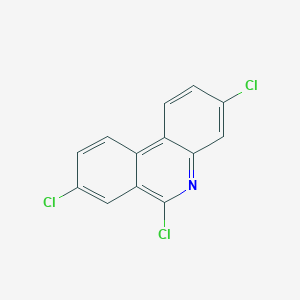
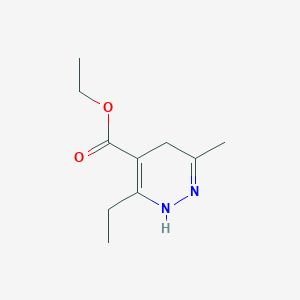

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
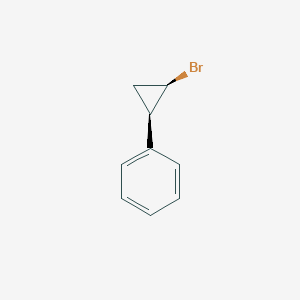
![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
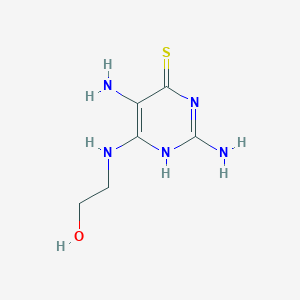


![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
